4-Chloro-3-(4-fluorophenoxy)phenol
Description
4-Chloro-3-(4-fluorophenoxy)phenol is a halogenated phenolic compound featuring a chloro group at position 4, a fluorophenoxy group at position 3, and a hydroxyl group on the aromatic ring. Key applications of such molecules include roles as intermediates in pharmaceutical synthesis, agrochemicals, and polymer stabilizers, driven by their electron-withdrawing substituents and reactivity .
Properties
Molecular Formula |
C12H8ClFO2 |
|---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
4-chloro-3-(4-fluorophenoxy)phenol |
InChI |
InChI=1S/C12H8ClFO2/c13-11-6-3-9(15)7-12(11)16-10-4-1-8(14)2-5-10/h1-7,15H |
InChI Key |
PCSYBCGDBVPESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)O)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-Chloro-3-(4-fluorophenoxy)phenol | C₁₂H₇ClF₂O₂ | ~256.64* | 4-Cl, 3-(4-F-C₆H₄O-) |
| 4-Chloro-3-(4-chlorophenoxy)phenol | C₁₂H₇Cl₂O₂ | 257.09 | 4-Cl, 3-(4-Cl-C₆H₄O-) |
| 4-Chloro-3-fluorophenol | C₆H₄ClFO | 146.55 | 4-Cl, 3-F |
| 4-Chloro-3-(trifluoromethyl)phenol | C₇H₄ClF₃O | 196.56 | 4-Cl, 3-CF₃ |
| 4-Chloro-3-(trifluoromethoxy)phenol | C₇H₄ClF₃O₂ | 212.56 | 4-Cl, 3-OCF₃ |
| 4-(4-Chloro-3-methylphenoxy)phenol | C₁₃H₁₁ClO₂ | 234.68 | 4-Cl, 3-CH₃, phenoxy linkage |
*Estimated based on structural analogs.
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) substituents in analogs exhibit stronger electron-withdrawing effects than fluorine or chlorine, influencing reactivity in catalytic applications .
- Stability: Chlorinated phenols like 4-Chloro-3-(4-chlorophenoxy)phenol are prone to dimerization under oxidative conditions (e.g., Fenton reactions), forming biphenyl derivatives . Fluorinated analogs may offer improved metabolic stability in pharmaceuticals.
Activity Trends :
- Anticancer Effects: Trifluoromethyl-substituted phenols (e.g., CTPPU) show higher cytotoxicity against NSCLC cells than hydroxyl or methyl analogs .
- Insecticidal Properties: Chloro-fluoro phenols exhibit larvicidal activity, attributed to halogen-mediated disruption of insect nervous systems .
Market and Industrial Relevance
- 4-Chloro-3-(trifluoromethoxy)phenol: Market projected to grow at 5.2% CAGR (2020–2025), driven by demand in pharmaceuticals and specialty chemicals .
- 4-(4-Fluorophenoxy)phenol: Stable demand as a precursor in polymer and dye industries .
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